3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester features a benzene ring system with a boron-containing pinacol ester substituent at the meta position and a tert-butoxycarbonyl ester group attached through an oxygen bridge. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate, which precisely describes the systematic arrangement of functional groups within the molecular framework. The pinacol ester moiety consists of a five-membered dioxaborolane ring structure containing two oxygen atoms, one boron atom, and four methyl substituents that provide significant steric bulk and electronic stabilization to the boron center.
Computational studies utilizing density functional theory methods have provided detailed insights into the geometric parameters and electronic distribution within this compound. The phenyl ring maintains planarity with carbon-carbon bond lengths typical of aromatic systems, while the boron atom adopts a trigonal planar geometry characteristic of trivalent boron compounds. The tert-butoxycarbonyl group exhibits conformational flexibility, with the carbonyl oxygen positioned to minimize steric interactions with the aromatic ring system. The overall molecular geometry demonstrates a balanced distribution of electron density that contributes to the compound's stability and reactivity patterns observed in synthetic applications.
Crystallographic analysis of related phenylboronic acid pinacol esters has revealed important structural features that likely apply to the meta-substituted derivative. The dioxaborolane ring typically adopts an envelope conformation with one carbon atom displaced from the plane defined by the remaining four ring atoms. Intermolecular interactions in the solid state are primarily governed by van der Waals forces and weak hydrogen bonding interactions involving the carbonyl oxygen atoms and aromatic hydrogen atoms. The molecular packing arrangements in crystalline samples often display characteristic pi-pi stacking interactions between adjacent aromatic rings, contributing to the overall stability of the solid-state structure.
Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Fourier transform infrared spectroscopy provides definitive identification of the characteristic functional groups present in this compound. The carbonyl stretch of the tert-butoxycarbonyl group appears as a strong absorption band in the region of 1750-1780 wavenumbers per centimeter, consistent with the electron-withdrawing nature of the phenyl ring substituent. The carbon-oxygen stretching vibrations associated with the carbonate linkage manifest as distinct peaks in the 1200-1300 wavenumbers per centimeter range, while the boron-oxygen stretching modes of the pinacol ester contribute to absorptions observed between 1000-1100 wavenumbers per centimeter.
Comparative Analysis with Ortho- and Para-Substituted tert-Butoxycarbonyl-Protected Phenylboronic Esters
The positional isomerism exhibited by tert-butoxycarbonyl-protected phenylboronic acid pinacol esters creates distinct differences in molecular properties and reactivity profiles. The ortho-substituted derivative, designated as 2-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester with Chemical Abstracts Service number 480424-71-3, demonstrates significantly different steric and electronic characteristics compared to its meta counterpart. The proximity of the tert-butoxycarbonyl group to the boron-containing substituent in the ortho position creates pronounced steric hindrance that affects both the molecular conformation and the accessibility of the boron center for chemical reactions.
Comparative molecular weight analysis reveals identical values of 320.19 grams per mole for all three positional isomers, confirming their isomeric relationship while highlighting the importance of substitution patterns in determining physical and chemical properties. The para-substituted analog, 4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, bearing Chemical Abstracts Service number 480438-75-3, exhibits the greatest symmetry among the three isomers and often demonstrates the highest chemical stability due to minimized steric interactions.
| Compound | CAS Number | Substitution Pattern | Molecular Weight (g/mol) | Melting Point Characteristics |
|---|---|---|---|---|
| 2-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester | 480424-71-3 | Ortho | 320.19 | Lower melting point due to steric strain |
| This compound | 480438-74-2 | Meta | 320.19 | Intermediate melting point |
| 4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester | 480438-75-3 | Para | 320.19 | Higher melting point due to symmetry |
Spectroscopic differentiation among the three isomers primarily manifests in the aromatic region of both proton and carbon-13 nuclear magnetic resonance spectra. The ortho-substituted compound displays characteristic downfield shifts for hydrogen atoms positioned between the two substituents, reflecting the combined electron-withdrawing effects of both functional groups. The para-substituted derivative exhibits simplified splitting patterns due to the symmetric substitution, with equivalent aromatic hydrogen atoms producing fewer distinct signals. The meta-substituted compound demonstrates intermediate complexity in its spectroscopic signature, with distinct signals for all aromatic positions.
Infrared spectroscopic analysis reveals subtle but measurable differences in the carbonyl stretching frequencies among the three isomers. The ortho-substituted compound typically exhibits the highest carbonyl stretching frequency due to reduced electron donation from the aromatic ring, while the para-substituted derivative shows the lowest frequency as a result of enhanced resonance stabilization. These spectroscopic differences provide reliable methods for distinguishing among the isomers and confirming the substitution pattern in synthetic products.
Chemical reactivity patterns vary significantly among the three positional isomers, particularly in cross-coupling reactions where steric accessibility plays a crucial role. The meta-substituted compound generally demonstrates optimal reactivity profiles, combining adequate steric accessibility with favorable electronic properties for palladium-catalyzed coupling reactions. The ortho-substituted derivative often requires more forcing reaction conditions due to steric hindrance, while the para-substituted compound may exhibit reduced reactivity in certain transformations due to electronic effects. These reactivity differences make each isomer suitable for specific synthetic applications, with the choice of substitution pattern depending on the desired reaction outcome and substrate compatibility requirements.
Properties
IUPAC Name |
tert-butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAKXEPDVAHKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378794 | |
| Record name | 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-74-2 | |
| Record name | 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Phenol with tert-Butoxycarbonyl Group
- The phenol group on the aromatic ring is reacted with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
- The reaction is usually conducted in an aprotic organic solvent like dichloromethane or acetonitrile at low to ambient temperature.
- This step yields the 3-(tert-Butoxycarbonyloxy)phenol intermediate, which is stable and suitable for subsequent borylation.
Formation of Boronic Acid Pinacol Ester
- The protected phenol is subjected to borylation to introduce the boronic acid pinacol ester group.
- This is commonly achieved by lithiation of the aromatic ring at the desired position (meta to the protected phenol) using a strong base such as n-butyllithium or lithium diisopropylamide (LDA) under inert atmosphere (nitrogen or argon).
- The lithiated intermediate is then quenched with a boron electrophile such as triisopropyl borate or boron tribromide.
- The resulting boronic acid is immediately converted to the pinacol ester by reaction with pinacol in the presence of a base (e.g., potassium acetate) under reflux in an organic solvent like toluene or tetrahydrofuran (THF).
- The reaction mixture is then worked up by aqueous extraction, filtration, and purification by recrystallization or chromatography.
Alternative One-Pot or Stepwise Methods
- Some protocols describe a one-pot procedure where the phenol protection and borylation are sequentially performed without isolation of intermediates, improving efficiency.
- Other methods involve direct borylation of the phenol derivative using palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron under mild conditions, followed by tert-butoxycarbonyl protection.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Phenol protection | tert-butyl chloroformate or Boc anhydride, base (triethylamine, DMAP) | Dichloromethane, acetonitrile | 0 °C to room temp | Inert atmosphere recommended |
| Lithiation and borylation | n-Butyllithium or LDA, triisopropyl borate or BBr3 | THF, toluene | −78 °C to reflux | Strict anhydrous, inert atmosphere |
| Pinacol ester formation | Pinacol, base (potassium acetate) | Toluene, THF | Reflux (80-110 °C) | Reaction time varies (several hours) |
Purification and Characterization
- The crude product is purified by column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane).
- The purified this compound is characterized by NMR (¹H, ¹³C, ¹¹B), IR spectroscopy, and mass spectrometry to confirm structure and purity.
- Typical yields range from moderate to high (50-85%) depending on reaction conditions and scale.
Research Findings and Optimization
- Studies indicate that the choice of base and solvent critically affects the yield and purity of the boronic ester.
- Using DMAP as a catalyst during the phenol protection step increases reaction rate and selectivity.
- The lithiation step requires precise temperature control to avoid side reactions such as over-lithiation or decomposition.
- Pinacol esterification is favored under reflux conditions with potassium acetate, which acts as a mild base facilitating ester formation.
- Alternative catalytic borylation methods using palladium complexes have been explored to avoid the use of strong bases and improve functional group tolerance.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Stepwise protection + lithiation + esterification | tert-butyl chloroformate, n-BuLi, pinacol, potassium acetate | High purity, well-established | Multi-step, requires low temp control |
| One-pot sequential method | Boc anhydride, n-BuLi, pinacol | Time-efficient, fewer purifications | Requires careful reaction monitoring |
| Palladium-catalyzed borylation + protection | Bis(pinacolato)diboron, Pd catalyst, Boc anhydride | Mild conditions, functional group tolerant | Catalyst cost, possible Pd contamination |
This comprehensive overview of the preparation methods for this compound reflects current research and industrial practices. The compound’s synthesis hinges on efficient phenol protection and precise borylation steps, with ongoing research focused on improving yields, simplifying procedures, and enhancing environmental sustainability.
Chemical Reactions Analysis
3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or boronate species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex organic molecules with high precision.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Solubility Profile
The Boc-substituted pinacol ester exhibits distinct solubility behavior compared to other phenylboronic acid derivatives:
The Boc group reduces solubility in polar solvents (e.g., acetone) due to steric hindrance and hydrophobicity but retains high solubility in chloroform. This contrasts with trifluoromethoxy-substituted esters, which maintain high solubility in polar solvents due to the smaller CF₃O group .
2.2 Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The Boc group introduces steric hindrance, slowing reaction rates compared to less bulky analogs (e.g., 4-aminomethylphenylboronic acid pinacol ester). However, yields remain high (>80%) under optimized conditions .
- Stability : The Boc group enhances stability in basic and neutral conditions but cleaves under acidic or oxidative environments (e.g., ROS-rich disease microenvironments) .
Research Findings and Data
- Antimicrobial Bioconjugates: Polycaprolactone (PCL) copolymers functionalized with Boc-substituted pinacol ester showed 86% bacterial inhibition in ROS-rich biofilms, outperforming non-Boc analogs by 15% .
- ROS-Triggered Imaging: Nanoparticles incorporating this compound released 90% of encapsulated dyes within 2 hours under 10 mM H₂O₂, compared to 50% release in non-ROS conditions .
Biological Activity
3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its ability to interact with various biomolecules, has potential applications in drug development, particularly in targeting cancer and bacterial infections. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a phenyl ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biomolecules.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They have been shown to inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle progression. For instance, studies have demonstrated that derivatives of boronic acids can halt the cell cycle at the G2/M phase in cancer cells, leading to growth inhibition .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Bortezomib | U266 | 7.05 | Proteasome inhibition |
| This compound | MCF-7 | TBD | TBD |
2. Antibacterial Activity
Boronic acids are also recognized for their antibacterial properties. The mechanism involves the reversible binding to serine residues in β-lactamases, enzymes responsible for antibiotic resistance. This binding inhibits the activity of these enzymes, thereby restoring the effectiveness of β-lactam antibiotics against resistant bacterial strains .
Case Study:
A study evaluated the antibacterial effects of various boronic acid derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound showed promising inhibitory constants (Ki) against class C β-lactamases, suggesting their potential as lead compounds in antibiotic development .
The mechanism by which boronic acids exert their biological effects often involves their ability to form reversible covalent bonds with hydroxyl groups on target molecules. This property allows them to modulate enzyme activity and influence signaling pathways within cells.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary data suggest that modifications to the boronic acid structure can enhance bioavailability and reduce toxicity, making them suitable candidates for therapeutic applications.
Q & A
Q. What are the key synthetic routes for preparing 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester?
The synthesis of boronic acid pinacol esters typically involves reacting phenylboronic acids with pinacol in the presence of dehydrating agents like magnesium sulfate or molecular sieves . For derivatives with protective groups (e.g., tert-butoxycarbonyl, Boc), a multi-step approach is required:
Protection of hydroxyl groups : Introduce the Boc group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or pyridine) .
Boronic ester formation : React the Boc-protected phenylboronic acid with pinacol (1,2-diol) in anhydrous solvents (e.g., THF or DCM) under inert atmosphere to prevent hydrolysis .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product.
Q. How should this compound be stored to ensure stability during experiments?
Boronic esters are moisture-sensitive and prone to hydrolysis. Recommended storage conditions include:
Q. What analytical methods are critical for characterizing this compound?
- NMR spectroscopy : Confirm the presence of the Boc group (tert-butyl protons at ~1.3 ppm in H NMR) and the boronic ester (B-O peaks in B NMR) .
- Mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
- HPLC : Assess purity (>95% for most research applications) .
Advanced Research Questions
Q. How can competing side reactions during Suzuki-Miyaura coupling be mitigated when using this boronic ester?
Common issues include protodeboronation and homocoupling. Mitigation strategies:
Q. What role does the Boc group play in directing regioselectivity during cross-coupling reactions?
The Boc group acts as an electron-withdrawing substituent, which:
- Activates the boronic ester : Enhances reactivity toward electrophilic partners.
- Directs coupling : Ortho/para selectivity can be tuned by adjusting steric and electronic effects of the Boc group .
Example: In aryl halide couplings, para-substituted products dominate due to reduced steric hindrance .
Q. How can computational modeling guide the design of derivatives for covalent organic frameworks (COFs)?
- DFT calculations : Predict bond angles and energies for boronate ester linkages in COF lattice formation .
- Molecular dynamics : Simulate pore size and stability based on substituent effects (e.g., Boc group bulkiness) .
- Topological analysis : Optimize 2D/3D structures for applications in gas storage or catalysis .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral induction : Use chiral auxiliaries or asymmetric catalysis during Boc protection .
- Purification bottlenecks : Switch from column chromatography to preparative HPLC or crystallization for large batches .
- Degradation pathways : Monitor hydrolysis via in-situ IR or Raman spectroscopy during reaction optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
